Cgp 71683 hydrochloride
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Overview
Description
CGP71683 hydrochloride is a highly selective and potent non-peptide antagonist of the neuropeptide Y receptor type 5 (NPY Y5 receptor). It is known for its ability to inhibit neuropeptide Y-induced food intake, making it a valuable compound in the study of appetite regulation and obesity .
Mechanism of Action
Target of Action
CGP 71683 hydrochloride is a competitive antagonist of the neuropeptide Y5 (NPY Y5) receptor . The NPY Y5 receptor is one of the subtypes of neuropeptide Y receptors, which are G-protein coupled receptors involved in various physiological processes. This compound shows no obvious activity at Y1 receptor (Ki, >4000 nM) and Y2 receptor (Ki, 200 nM) in cell membranes .
Mode of Action
As a competitive antagonist, this compound binds to the NPY Y5 receptor, preventing the binding of the natural ligand, neuropeptide Y. This inhibits the activation of the receptor, thereby blocking the downstream signaling pathways .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
This compound potently inhibits NPY-induced food intake following intraperitoneal (i.p.) administration in diabetic, free-feeding, and fasted rats . This suggests that the compound may have potential applications in the regulation of feeding behavior and energy balance.
Biochemical Analysis
Biochemical Properties
CGP 71683 hydrochloride is a competitive antagonist of the NPY Y5 receptor, with a Ki value of 1.3 nM . It displays over 1000-fold selectivity over Y1, Y2, and Y4 receptors . This suggests that this compound interacts with the NPY Y5 receptor, blocking its activation and thereby inhibiting the biochemical reactions mediated by this receptor.
Cellular Effects
This compound, through its antagonistic action on the NPY Y5 receptor, can influence various cellular processes. The NPY Y5 receptor is known to be involved in the regulation of food intake . Therefore, this compound can potentially impact cellular signaling pathways, gene expression, and cellular metabolism related to these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the NPY Y5 receptor, thereby preventing the receptor’s activation . This can lead to changes in gene expression, enzyme activation or inhibition, and other downstream effects.
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce food intake and body weight when administered intracerebroventricularly
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CGP71683 hydrochloride involves multiple steps, starting from the appropriate quinazoline and naphthalenesulfonamide derivatives. The key steps include:
Formation of the quinazoline derivative: This involves the reaction of 4-amino-2-quinazolinylamine with suitable reagents to form the desired quinazoline structure.
Cyclohexylmethylation: The quinazoline derivative is then reacted with trans-4-[(aminomethyl)cyclohexyl]methylamine to form the intermediate.
Sulfonamide formation: The intermediate is further reacted with 1-naphthalenesulfonyl chloride to form the final product, CGP71683.
Hydrochloride formation: The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods: Industrial production of CGP71683 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: CGP71683 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and quinazoline moieties.
Common Reagents and Conditions:
Substitution reactions: These reactions typically involve nucleophilic reagents under mild to moderate conditions.
Hydrochloride formation: This involves the use of hydrochloric acid in an aqueous or organic solvent.
Major Products Formed: The major product formed from these reactions is CGP71683 hydrochloride itself, with potential by-products depending on the specific reagents and conditions used .
Scientific Research Applications
CGP71683 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of neuropeptide Y receptor antagonists.
Biology: Employed in research on appetite regulation, obesity, and metabolic disorders.
Medicine: Investigated for its potential therapeutic applications in treating obesity and related metabolic conditions.
Industry: Utilized in the development of new drugs targeting neuropeptide Y receptors
Comparison with Similar Compounds
BIBO 3304: Another neuropeptide Y receptor antagonist with selectivity for the Y1 receptor.
SR 120819A: A selective antagonist for the neuropeptide Y Y1 receptor.
MK-0557: A selective antagonist for the neuropeptide Y Y5 receptor
Uniqueness of CGP71683 Hydrochloride: CGP71683 hydrochloride is unique due to its high selectivity and potency for the neuropeptide Y Y5 receptor. It displays over 1000-fold selectivity over other neuropeptide Y receptor subtypes (Y1, Y2, and Y4), making it a valuable tool for studying the specific role of the Y5 receptor in various physiological processes .
Properties
IUPAC Name |
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S.ClH/c27-25-22-9-3-4-10-23(22)30-26(31-25)28-16-18-12-14-19(15-13-18)17-29-34(32,33)24-11-5-7-20-6-1-2-8-21(20)24;/h1-11,18-19,29H,12-17H2,(H3,27,28,30,31);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQDKUNCSVFGHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192322-50-2 |
Source
|
Record name | CGP-71683A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192322502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP-71683A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45B73P82A3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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